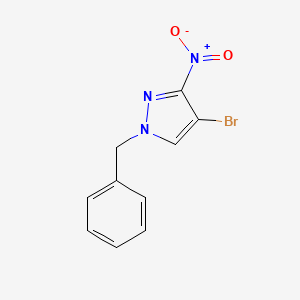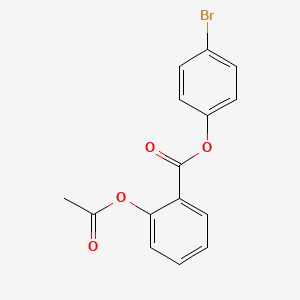![molecular formula C17H11NO3S2 B4388626 7-methoxy-3-[4-(2-thienyl)-1,3-thiazol-2-yl]-2H-chromen-2-one](/img/structure/B4388626.png)
7-methoxy-3-[4-(2-thienyl)-1,3-thiazol-2-yl]-2H-chromen-2-one
Descripción general
Descripción
7-methoxy-3-[4-(2-thienyl)-1,3-thiazol-2-yl]-2H-chromen-2-one, also known as MTTC, is a synthetic compound that belongs to the class of coumarin derivatives. MTTC has been extensively studied for its potential therapeutic applications due to its unique chemical structure and pharmacological properties.
Mecanismo De Acción
The exact mechanism of action of 7-methoxy-3-[4-(2-thienyl)-1,3-thiazol-2-yl]-2H-chromen-2-one is not fully understood. However, studies have suggested that 7-methoxy-3-[4-(2-thienyl)-1,3-thiazol-2-yl]-2H-chromen-2-one exerts its pharmacological effects through various pathways such as the inhibition of NF-κB signaling, modulation of MAPK signaling, and activation of the caspase pathway. 7-methoxy-3-[4-(2-thienyl)-1,3-thiazol-2-yl]-2H-chromen-2-one has also been shown to inhibit the activity of topoisomerase II, an enzyme that is essential for DNA replication and cell division.
Biochemical and Physiological Effects:
7-methoxy-3-[4-(2-thienyl)-1,3-thiazol-2-yl]-2H-chromen-2-one has been shown to exhibit various biochemical and physiological effects. 7-methoxy-3-[4-(2-thienyl)-1,3-thiazol-2-yl]-2H-chromen-2-one has been shown to induce apoptosis in cancer cells by activating the caspase pathway. 7-methoxy-3-[4-(2-thienyl)-1,3-thiazol-2-yl]-2H-chromen-2-one has also been shown to inhibit the production of pro-inflammatory cytokines such as TNF-α and IL-6. Additionally, 7-methoxy-3-[4-(2-thienyl)-1,3-thiazol-2-yl]-2H-chromen-2-one has been shown to reduce oxidative stress and inflammation in the brain, which may contribute to its neuroprotective effects.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 7-methoxy-3-[4-(2-thienyl)-1,3-thiazol-2-yl]-2H-chromen-2-one in lab experiments is its high potency and selectivity, which allows for the study of specific biological pathways. Additionally, the synthesis of 7-methoxy-3-[4-(2-thienyl)-1,3-thiazol-2-yl]-2H-chromen-2-one is relatively simple and can be scaled up for larger experiments. However, one limitation of using 7-methoxy-3-[4-(2-thienyl)-1,3-thiazol-2-yl]-2H-chromen-2-one is its low solubility in aqueous solutions, which may require the use of organic solvents. Additionally, the toxicity of 7-methoxy-3-[4-(2-thienyl)-1,3-thiazol-2-yl]-2H-chromen-2-one has not been extensively studied, which may limit its potential therapeutic applications.
Direcciones Futuras
For the study of 7-methoxy-3-[4-(2-thienyl)-1,3-thiazol-2-yl]-2H-chromen-2-one include the development of novel derivatives, the study of its pharmacokinetics and toxicity, and the exploration of its potential therapeutic applications in various diseases.
Aplicaciones Científicas De Investigación
7-methoxy-3-[4-(2-thienyl)-1,3-thiazol-2-yl]-2H-chromen-2-one has been studied for its potential therapeutic applications in various fields such as cancer, inflammation, and neurodegenerative diseases. 7-methoxy-3-[4-(2-thienyl)-1,3-thiazol-2-yl]-2H-chromen-2-one has been shown to exhibit anti-cancer activity by inducing apoptosis and inhibiting cell proliferation in various cancer cell lines. 7-methoxy-3-[4-(2-thienyl)-1,3-thiazol-2-yl]-2H-chromen-2-one has also been studied for its anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines. Additionally, 7-methoxy-3-[4-(2-thienyl)-1,3-thiazol-2-yl]-2H-chromen-2-one has been shown to have neuroprotective effects by reducing oxidative stress and inflammation in the brain.
Propiedades
IUPAC Name |
7-methoxy-3-(4-thiophen-2-yl-1,3-thiazol-2-yl)chromen-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H11NO3S2/c1-20-11-5-4-10-7-12(17(19)21-14(10)8-11)16-18-13(9-23-16)15-3-2-6-22-15/h2-9H,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GIUAANDAPYYRLP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=C1)C=C(C(=O)O2)C3=NC(=CS3)C4=CC=CS4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H11NO3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![N~2~-ethyl-N~2~-[(4-fluorophenyl)sulfonyl]-N~1~-(4-methoxyphenyl)glycinamide](/img/structure/B4388570.png)
![1-{[1-(2-naphthylsulfonyl)-4-piperidinyl]carbonyl}azepane](/img/structure/B4388571.png)
![2-(4-oxo-6-phenylthieno[2,3-d]pyrimidin-3(4H)-yl)-N-phenylpropanamide](/img/structure/B4388574.png)
![5-chloro-4-{[4-(3-chlorophenyl)-1-piperazinyl]carbonyl}-2-(methylsulfonyl)pyrimidine](/img/structure/B4388587.png)
![ethyl 2-[(3,3-dimethylbutanoyl)amino]-4-methyl-1,3-thiazole-5-carboxylate](/img/structure/B4388594.png)
![2-(4-{4-[(1-phenylethyl)amino]-2-quinazolinyl}-1-piperazinyl)ethanol](/img/structure/B4388596.png)
![(6-bromoimidazo[1,2-a]pyridin-2-yl)(phenyl)acetonitrile](/img/structure/B4388599.png)
![N-butyl-2-[(4-ethoxybenzoyl)amino]benzamide](/img/structure/B4388600.png)
![methyl [1-(4,6-dimethyl-2-pyrimidinyl)-5-oxo-4,5-dihydro-1H-pyrazol-3-yl]acetate](/img/structure/B4388604.png)

![5-benzyl-8-fluoro-3-(methylthio)-5H-[1,2,4]triazino[5,6-b]indole](/img/structure/B4388620.png)

![4-bromo-N-[2-(1-naphthylamino)-2-oxoethyl]benzamide](/img/structure/B4388641.png)